[His7] Corazonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[His7] Corazonin is a neuropeptide originally isolated from the central nervous system of insects. It is known for its role in inducing dark coloration in the cuticle and epidermis of locusts, particularly in species like Locusta migratoria and Schistocerca gregaria . This peptide has been studied extensively for its involvement in phase-related color changes in locusts, which are influenced by environmental factors such as population density, humidity, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [His7] Corazonin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
[His7] Corazonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the peptide for specific research applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize methionine residues in the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.
Substitution: Substitution reactions involve the replacement of specific amino acids with analogs to study structure-activity relationships.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, which may affect the peptide’s function .
Scientific Research Applications
[His7] Corazonin has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Although primarily studied in insects, insights gained from this compound research can contribute to the development of peptide-based therapeutics.
Mechanism of Action
[His7] Corazonin exerts its effects by binding to specific receptors in the central nervous system of insects. This binding triggers a cascade of molecular events that lead to the activation of signaling pathways involved in melanin synthesis. The peptide’s primary molecular target is the corazonin receptor, which is coupled to G-proteins. Upon activation, the receptor initiates a series of intracellular signaling events, including the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This ultimately results in the upregulation of enzymes involved in melanin production, leading to the darkening of the insect’s cuticle .
Comparison with Similar Compounds
Similar Compounds
[Arg7] Corazonin: Another form of corazonin with an arginine residue at position 7 instead of histidine.
Juvenile Hormone: A hormone that promotes greenish coloration in locusts, contrasting with the darkening effect of [His7] Corazonin.
Uniqueness
This compound is unique in its ability to induce dark coloration in locusts, a trait not shared by many other neuropeptides. Its specific interaction with the corazonin receptor and the resulting activation of melanin synthesis pathways distinguish it from other peptides and hormones involved in insect physiology .
Properties
Molecular Formula |
C62H79N17O18 |
---|---|
Molecular Weight |
1350.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C62H79N17O18/c1-30(81)51(61(96)73-41(53(65)88)24-48(64)85)79-59(94)44(22-34-25-67-38-11-7-6-10-37(34)38)71-50(87)27-68-54(89)45(23-35-26-66-29-69-35)75-60(95)46(28-80)77-58(93)42(21-33-12-14-36(83)15-13-33)74-55(90)40(16-18-47(63)84)72-57(92)43(20-32-8-4-3-5-9-32)76-62(97)52(31(2)82)78-56(91)39-17-19-49(86)70-39/h3-15,25-26,29-31,39-46,51-52,67,80-83H,16-24,27-28H2,1-2H3,(H2,63,84)(H2,64,85)(H2,65,88)(H,66,69)(H,68,89)(H,70,86)(H,71,87)(H,72,92)(H,73,96)(H,74,90)(H,75,95)(H,76,97)(H,77,93)(H,78,91)(H,79,94)/t30-,31-,39+,40+,41+,42+,43+,44+,45+,46+,51+,52+/m1/s1 |
InChI Key |
HWFAYBNNXSVCII-ITDVOVOGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]6CCC(=O)N6)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C6CCC(=O)N6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.